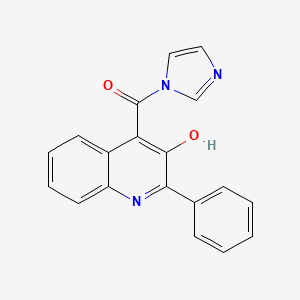
(3-Hydroxy-2-phenylquinolin-4-yl)(1H-imidazol-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone typically involves the reaction between aldonitrones and dibenzoylacetylene under microwave-assisted conditions . This method is preferred due to its efficiency and high yield compared to traditional thermal activation methods . The reaction proceeds through two distinct pathways, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions used in laboratory synthesis for large-scale production. This includes scaling up the microwave-assisted reactions and ensuring consistent quality and yield through rigorous process control.
化学反应分析
Types of Reactions
(3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon, specific solvents, and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydroquinoline derivatives.
科学研究应用
(3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of (3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation .
相似化合物的比较
Similar Compounds
3-acetylquinoline: Known for its antimicrobial and anticancer properties.
4-hydroxyquinoline: Exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
2-phenylquinoline: Used in medicinal chemistry for its potential therapeutic applications.
Uniqueness
(3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone stands out due to its unique combination of a quinoline core with an imidazole moiety. This structural feature enhances its ability to interact with a broader range of biological targets, making it a versatile compound for various scientific and industrial applications .
属性
CAS 编号 |
923279-99-6 |
|---|---|
分子式 |
C19H13N3O2 |
分子量 |
315.3 g/mol |
IUPAC 名称 |
(3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C19H13N3O2/c23-18-16(19(24)22-11-10-20-12-22)14-8-4-5-9-15(14)21-17(18)13-6-2-1-3-7-13/h1-12,23H |
InChI 键 |
BUGUDQDKDOXDFW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2O)C(=O)N4C=CN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















